

Phytantriol safety assessment in cosmetics

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Compound Focus: Phytantriol

CAS No.: 74563-64-7

Cat. No.: S614275

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Phytantriol Safety Profile Overview

The table below summarizes the key safety data for **phytantriol** from a 2007 Cosmetic Ingredient Review (CIR) final report [1].

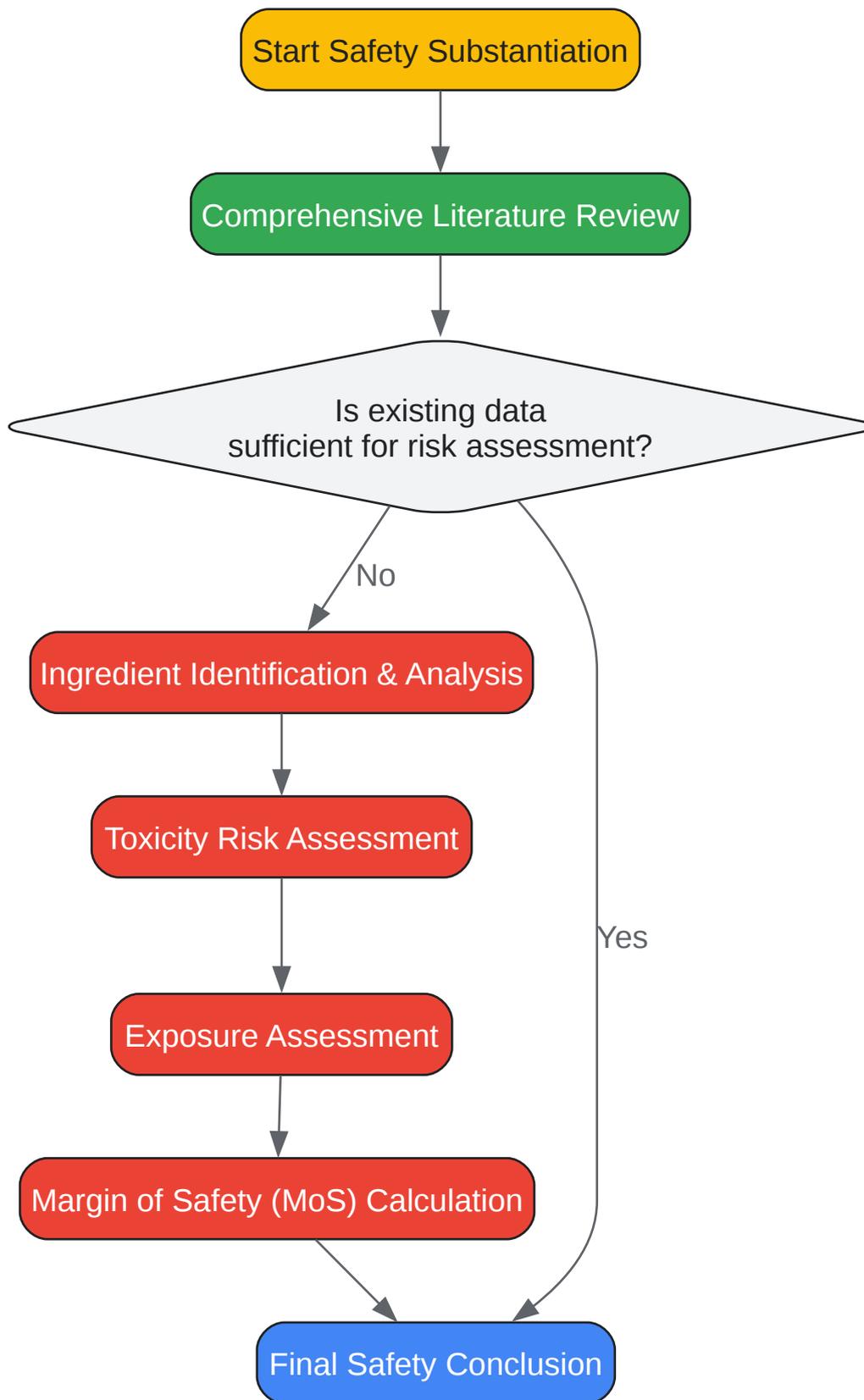
Safety Endpoint	Findings and Results
General Use	Used in ~100 cosmetic products at 0.0002% - 1.0%; concentrations up to 3% deemed safe [1].
Dermal Penetration	Low; skin permeability coefficient (log Kp) = -1.734 [1].
Acute Oral Toxicity	Low; LD50 >5000 mg/kg in mice and rats [1].
Ocular Irritation	100% concentration caused severe damage; 10% caused transient opacity resolved in 48 hours [1].
Skin Irritation	100% was a severe irritant; 3% and 10% in diethyl phthalate produced only slight, clearing erythema [1].

Safety Endpoint	Findings and Results
Skin Sensitization	No reactions at 3% in corn oil (101 volunteers) or at 5% in a repeat insult patch test (206 volunteers). A separate test with 227 volunteers using 3% in alcohol/water resulted in one mild reaction during induction only [1].
Genotoxicity	Not mutagenic in Ames tests; did not induce aberrations in human lymphocytes within cytotoxicity limits [1].
Photo-toxicity	Not phototoxic or photoallergenic [1].

Modern Safety Assessment Framework

Today, a safety assessment is not a single test but a structured process that evaluates all available evidence. For researchers, adhering to this framework is critical for compliance with global regulations like the FDA's MoCRA in the US and the EC's guidelines in the EU [2] [3] [4].

The following workflow outlines the key stages and decision points in a modern, tiered safety substantiation process for a cosmetic ingredient.



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For **phytantriol**, you would begin at the "**Comprehensive Literature Review**" stage, as substantial data already exists [1]. The subsequent steps involve deeper analysis:

- **Ingredient Identification & Analysis:** Precisely identify the material using CAS numbers and review its Certificate of Analysis (COA) for purity and impurities [4].
- **Toxicity Risk Assessment:** For **phytantriol**, the existing data covers most endpoints. Modern assessments prioritize **New Approach Methodologies (NAMs)** like *in vitro* tests and *in silico* models over animal testing [3] [4].
- **Exposure Assessment:** Calculate the **Systemic Exposure Dose (SED)**. This considers the product type (e.g., leave-on facial serum), amount used daily, and concentration of **phytantriol** [4]. For a leave-on product, the retention factor is 100%.
- **Margin of Safety (MoS) Calculation:** This is a cornerstone of quantitative risk assessment. The MoS is calculated by dividing the **No Observed Adverse Effect Level (NOAEL)** from animal or valid *in vitro* studies by the SED [4]. An MoS of 100 or greater is generally considered to indicate a safe ingredient for systemic exposures.

Global Regulatory Considerations

Staying informed of evolving regulations in your target markets is essential for compliance.

- **United States:** Under the **Modernization of Cosmetic Regulation Act (MoCRA)**, you must have "adequate substantiation of safety" for your product and maintain supporting records [4]. The FDA does not approve cosmetics pre-market but provides resources on safety substantiation [2].
- **European Union:** The SCCS Notes of Guidance is the key technical document. The 12th revision emphasizes systematic literature review, NAMs, and Defined Approaches for testing [3].
- **China:** As of May 1, 2025, a complete **Cosmetic Product Safety Assessment Report (CPSR)** is mandatory for product registration and filing, moving away from simplified reports [5].

Key Takeaways for Researchers

- **Robust Historical Profile:** **Phytantriol** has a strong safety record, with the CIR concluding it is safe at concentrations up to 3% [1].
- **Modern Assessment is a Process:** Safety is not proven by a single test, but through a structured, evidence-based process of substantiation [4].
- **Embrace NAMs:** The global trend is toward **New Approach Methodologies (NAMs)** for toxicological evaluation, moving away from animal data [3].
- **Regulatory Landscape is Dynamic:** Requirements are continuously updated, especially in major markets like the US (MoCRA), EU (SCCS), and China (mandatory CPSR) [6] [4] [5].

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